7-Bromo-6-ethyl-6-aza-2-oxyindole
Description
Properties
IUPAC Name |
7-bromo-6-ethyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-2-6-8(10)9-5(4-11-6)3-7(13)12-9/h4H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVPBARVYNFAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2CC(=O)NC2=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
2.1. Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-ethyl-6-aza-2-oxyindole can be achieved through various synthetic routes. One common method involves the bromination of 6-ethyl-6-aza-2-oxyindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
2.2. Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
3.1. Types of Reactions
this compound undergoes various chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
3.2. Common Reagents and Conditions
- Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
- Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
3.3. Major Products Formed
Substituted indoles, oxo derivatives, and hydro derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
- Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
- Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine: Investigated for its potential therapeutic applications in treating various diseases.
- Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
- 6-Ethyl-6-aza-2-oxyindole: Lacks the bromine atom, which may result in different reactivity and biological activity.
- 7-Bromo-6-methyl-6-aza-2-oxyindole: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its chemical and biological properties.
- 7-Bromo-6-aza-2-oxyindole: Lacks the ethyl group, which may influence its solubility and reactivity.
This compound is unique due to the presence of both the bromine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Biological Activity
This compound has garnered attention for its diverse biological activities. Characterized by a bromine atom at the seventh position and an ethyl group at the sixth position of the indole ring, this compound exhibits potential applications in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer domains.
The chemical structure of this compound is pivotal to its biological activity. The presence of the bromine and ethyl groups contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For instance, it has been suggested that this compound can inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-ethyl-6-aza-2-oxyindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted indoles, oxo derivatives, and hydro derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-6-ethyl-6-aza-2-oxyindole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-6-ethyl-6-aza-2-oxyindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural distinctions between 7-Bromo-6-ethyl-6-aza-2-oxyindole and related brominated azaindoles:
Physicochemical Properties
While exact data for this compound is unavailable, inferences can be drawn from analogs:
- Molecular Weight : Higher than 3-Bromo-1-methyl-7-azaindole (MW ~211 g/mol ) due to the ethyl and oxy groups.
- Lipophilicity (LogP) : Predicted to be higher than 5-Bromo-7-azaindole (LogP ~2.1) due to the ethyl group’s hydrophobic contribution.
- Solubility: The oxy group at C2 may improve aqueous solubility compared to non-oxygenated analogs like 7-Bromo-1H-Indole-2,3-dione .
Reactivity and Functional Potential
- Electrophilic Substitution : The bromine at C7 in this compound is less reactive than in 3-Bromo-1-methyl-7-azaindole due to steric hindrance from the ethyl group .
- Hydrogen Bonding : The oxy group at C2 enables hydrogen-bond acceptor interactions, a feature absent in 5-Bromo-7-azaindole .
- Applications : The ethyl group may improve blood-brain barrier penetration in drug design compared to methylated analogs .
Biological Activity
7-Bromo-6-ethyl-6-aza-2-oxyindole is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. Characterized by a bromine atom at the seventh position and an ethyl group at the sixth position of the indole ring, this compound exhibits potential applications in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer domains.
Chemical Structure and Properties
The chemical structure of this compound is pivotal to its biological activity. The presence of the bromine and ethyl groups contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For instance, it has been suggested that this compound can inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism likely involves disruption of microbial cell membranes or inhibition of vital enzymatic processes .
Antiviral Activity
In addition to its antimicrobial properties, this compound has demonstrated antiviral activity against specific viruses. Studies suggest that it may interfere with viral replication processes or inhibit viral entry into host cells, although detailed mechanisms remain to be fully elucidated .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. In vitro studies have reported its cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for cancer therapy .
Research Findings and Case Studies
| Study | Biological Activity | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | S. aureus | 10 | |
| Anticancer | HeLa | 5 | |
| Antiviral | HIV | 15 |
Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, researchers found that the compound exhibited an IC50 value of approximately 5 µM against HeLa cells. This suggests potent cytotoxicity and potential for further development as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound revealed significant activity against Staphylococcus aureus with an IC50 value of 10 µM. This highlights its potential use in treating bacterial infections .
Q & A
Basic: What are the recommended synthetic routes for 7-Bromo-6-ethyl-6-aza-2-oxyindole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound likely involves bromination of a precursor azaindole scaffold. For analogous compounds (e.g., 3-Bromo-1-methyl-7-azaindole), bromine in dichloromethane at 0°C followed by room-temperature stirring achieves regioselective bromination . To optimize yield:
- Temperature Control: Maintain low temperatures during bromine addition to minimize side reactions.
- Solvent Choice: Dichloromethane or chloroform is preferred for solubility and inertness.
- Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectral Analysis:
- NMR: H and C NMR in deuterated DMSO or CDCl to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHBrNO).
- Purity Assessment:
Advanced: What strategies resolve contradictions in reported reactivity of brominated azaindoles under nucleophilic substitution?
Methodological Answer:
Discrepancies in reactivity (e.g., unexpected stability or side reactions) may arise from steric hindrance or electronic effects. To address this:
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites.
- Competitive Experiments: Compare reaction outcomes with/without additives (e.g., KI for bromide displacement) under controlled conditions.
- Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to detect intermediates .
Advanced: How can researchers design experiments to probe the pharmacological potential of this compound?
Methodological Answer:
- Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging structural similarity to known azaindole-based inhibitors .
- In Vitro Assays:
Advanced: What challenges arise in studying the environmental stability of this compound, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways: Expose the compound to simulated sunlight (UV irradiation) and analyze degradation products via LC-MS/MS.
- Surface Adsorption Studies: Use quartz crystal microbalance (QCM) to measure adsorption on indoor surfaces (e.g., glass, polymers) under varying humidity .
- Mitigation: Stabilize the compound with antioxidants (e.g., BHT) or encapsulation in cyclodextrins .
Advanced: How can computational methods predict the regioselectivity of further functionalization (e.g., Suzuki coupling) on this scaffold?
Methodological Answer:
- Electrostatic Potential Maps: Generate maps using Gaussian09 to identify electron-rich/depleted regions. Bromine’s inductive effect may deactivate C7, directing coupling to C3 or C5.
- Transition State Analysis: Compare activation energies for coupling at different positions using MP2/cc-pVDZ. Validate predictions with experimental cross-coupling trials (e.g., Pd(PPh), aryl boronic acids) .
Basic: What safety protocols are critical when handling brominated azaindoles in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to bromine’s volatility and potential HBr release.
- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced: How can researchers validate synthetic yields when scaling up from milligram to gram quantities?
Methodological Answer:
- Process Optimization:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc) vs. PdCl) for coupling efficiency.
- Solvent Scalability: Replace dichloromethane with toluene or THF for easier large-scale removal.
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Advanced: What analytical techniques differentiate this compound from its structural isomers?
Methodological Answer:
- 2D NMR: H-C HSQC and HMBC to correlate protons with adjacent carbons, distinguishing substitution patterns.
- X-ray Crystallography: Resolve crystal structures to confirm bromine and ethyl group positions.
- Tandem MS/MS: Fragment ions (e.g., loss of Br vs. ethyl group) provide isomer-specific fingerprints .
Advanced: How should researchers address discrepancies between computational predictions and experimental data in reactivity studies?
Methodological Answer:
- Error Source Analysis:
- Solvent Effects: Re-run calculations with implicit solvent models (e.g., PCM for DMSO).
- Conformational Sampling: Use molecular dynamics (MD) to explore multiple conformers.
- Experimental Replication: Repeat reactions with purified starting materials and inert atmosphere (Ar/N) to exclude environmental variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
